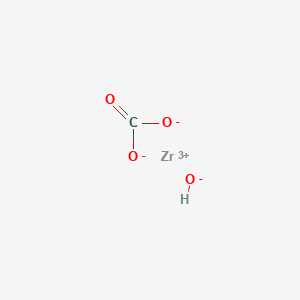![molecular formula C13H23ClSi2 B14237983 Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane CAS No. 392298-22-5](/img/structure/B14237983.png)
Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane is an organosilicon compound with the molecular formula C10H15ClSi It is characterized by the presence of a benzyl group attached to a silicon atom, which is further bonded to a chloromethyl group and two dimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane typically involves the reaction of benzyl chloride with chlorodimethylsilane in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction can be represented as follows:
C6H5CH2Cl+(CH3)2SiHCl→C6H5CH2Si(CH3)2CH2Cl
The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to ensure efficient mixing and reaction control. The use of high-purity starting materials and advanced purification techniques such as fractional distillation and recrystallization are crucial for obtaining high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., tetrahydrofuran, dichloromethane), and catalysts (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Benzyl{(dimethylamino)methylsilyl}methylsilane, Benzyl{(methoxy)methylsilyl}methylsilane.
Oxidation: Benzyl{[(hydroxymethyl)(dimethyl)silyl]methyl}dimethylsilane, Benzyl{[(formyl)(dimethyl)silyl]methyl}dimethylsilane.
Reduction: Benzyl{[(methyl)(dimethyl)silyl]methyl}dimethylsilane.
Wissenschaftliche Forschungsanwendungen
Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds, which are valuable in materials science and catalysis.
Biology: Employed in the modification of biomolecules for studying protein-silicon interactions and developing silicon-based bioconjugates.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable silicon-carbon bonds.
Industry: Utilized in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane involves its ability to form stable silicon-carbon bonds, which can interact with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, allowing the compound to modify other molecules. The dimethylsilyl groups provide steric hindrance, influencing the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl(chloromethyl)dimethylsilane
- Chlorodimethylsilane
- Dimethylchlorosilane
Uniqueness
Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane is unique due to the presence of both benzyl and chloromethyl groups attached to the silicon atom. This combination imparts distinct reactivity and allows for versatile chemical modifications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
392298-22-5 |
|---|---|
Molekularformel |
C13H23ClSi2 |
Molekulargewicht |
270.94 g/mol |
IUPAC-Name |
benzyl-[[chloromethyl(dimethyl)silyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C13H23ClSi2/c1-15(2,12-16(3,4)11-14)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |
InChI-Schlüssel |
ORAXLWKVTZDDLN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CC1=CC=CC=C1)C[Si](C)(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


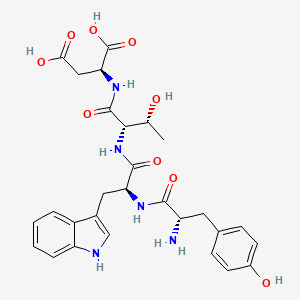
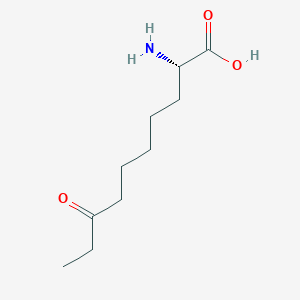
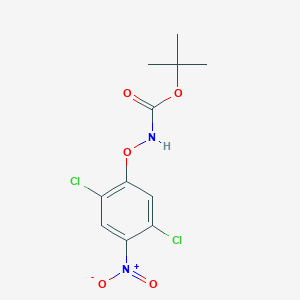
![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)
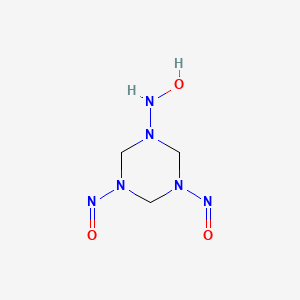
![Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]-](/img/structure/B14237933.png)
![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
![2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile](/img/structure/B14237965.png)
![Morpholine, 4-[(5-hydroxy-6,7-dimethyl-2-benzofuranyl)carbonyl]-](/img/structure/B14237973.png)
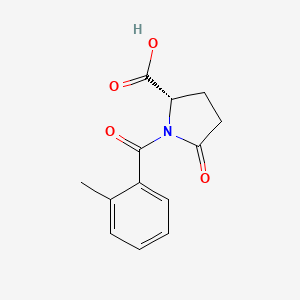
![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)

